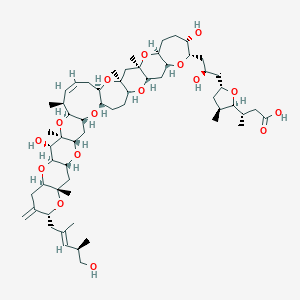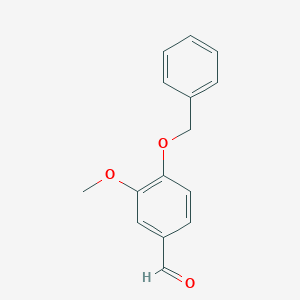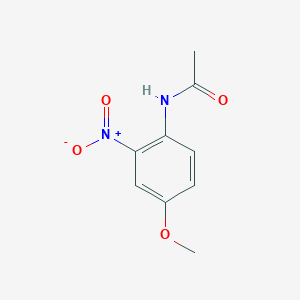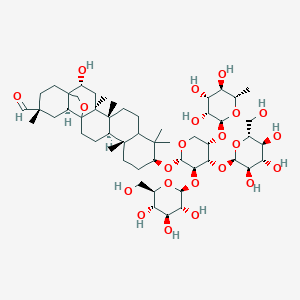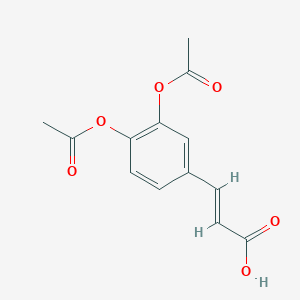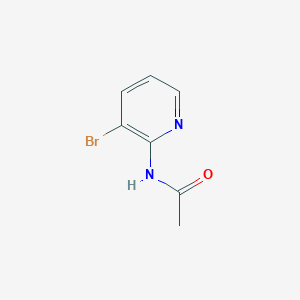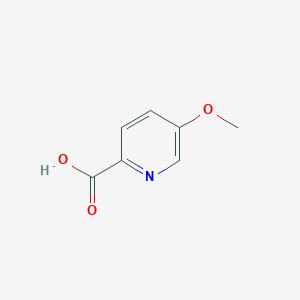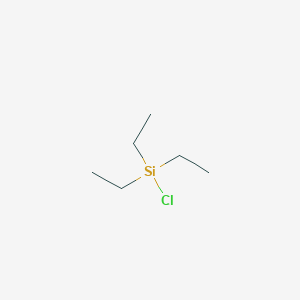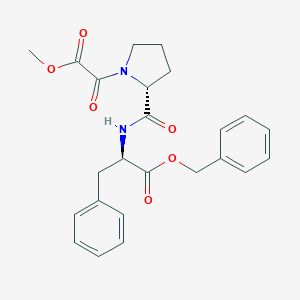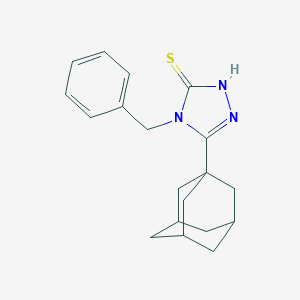
3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole (ABMT) is a novel compound that has attracted significant attention in recent years due to its potential applications in scientific research. ABMT is a heterocyclic compound that contains a triazole ring, a sulfur atom, and an adamantyl group. This compound has been synthesized using various methods and has shown promising results in different scientific fields.
Mecanismo De Acción
The mechanism of action of 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has been shown to have various biochemical and physiological effects in different experimental models. In animal studies, 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has been shown to reduce oxidative stress and inflammation in the brain, improve cognitive function, and protect against neurodegeneration. 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has also been shown to inhibit the growth of cancer cells and reduce the viral load in infected cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has several advantages for laboratory experiments, including its high purity, stability, and solubility in various solvents. 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole is also relatively easy to synthesize using standard laboratory techniques. However, 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has some limitations, including its relatively high cost and the need for careful handling due to its potential toxicity.
Direcciones Futuras
There are several future directions for research on 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole, including the development of new synthetic methods for the compound, the investigation of its potential applications in different scientific fields, and the elucidation of its mechanism of action. Some possible directions for future research on 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole include:
- The development of 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole-based metal-organic frameworks with enhanced stability and catalytic activity
- The investigation of 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole as a potential drug candidate for the treatment of neurodegenerative diseases and cancer
- The study of 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole as a potential ligand for the synthesis of chiral metal complexes
- The exploration of 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole as a potential stabilizer for emulsions and suspensions
In conclusion, 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole is a novel compound that has shown promising results in different scientific fields. 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has potential applications in medicinal chemistry, material science, and nanotechnology. The mechanism of action of 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has several advantages for laboratory experiments, but it also has some limitations. There are several future directions for research on 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole, including the development of new synthetic methods and the investigation of its potential applications in different scientific fields.
Métodos De Síntesis
3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole can be synthesized using different methods, including the reaction of 1-adamantanethiol with benzyl azide in the presence of copper (I) iodide, or by reacting 3-(1-adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole-1-oxide with hydrogen sulfide. The synthesis of 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole requires careful control of reaction conditions to achieve high yields and purity.
Aplicaciones Científicas De Investigación
3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has shown potential applications in different scientific fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has been studied for its anticancer, antiviral, and antibacterial properties. 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has been used as a precursor for the synthesis of metal nanoparticles and as a stabilizer for emulsions. In nanotechnology, 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has been used as a ligand for the synthesis of metal-organic frameworks and as a building block for the fabrication of nanowires and nanorods.
Propiedades
Número CAS |
139158-26-2 |
|---|---|
Nombre del producto |
3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole |
Fórmula molecular |
C19H23N3S |
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
3-(1-adamantyl)-4-benzyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H23N3S/c23-18-21-20-17(22(18)12-13-4-2-1-3-5-13)19-9-14-6-15(10-19)8-16(7-14)11-19/h1-5,14-16H,6-12H2,(H,21,23) |
Clave InChI |
RBJPSQKOKOVTKU-UHFFFAOYSA-N |
SMILES isomérico |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(N4CC5=CC=CC=C5)S |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NNC(=S)N4CC5=CC=CC=C5 |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C4=NNC(=S)N4CC5=CC=CC=C5 |
Otros números CAS |
139158-26-2 |
Sinónimos |
5-(1-adamantyl)-4-benzyl-2H-1,2,4-triazole-3-thione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



